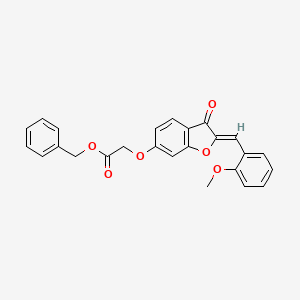
(Z)-2-((2-(2-méthoxybenzylidène)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acétate de benzyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: is a complex organic compound characterized by its unique structural features, including a benzofuran core, a methoxybenzylidene moiety, and an acetate ester group
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity, such as anti-inflammatory or anticancer properties, due to its structural similarity to other bioactive benzofuran derivatives. Research into its biological effects could lead to the development of new therapeutic agents.
Industry
In materials science, the compound could be used in the development of organic electronic materials or as a precursor for the synthesis of polymers with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: This step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions to form the benzofuran ring.
Introduction of the Methoxybenzylidene Group: The benzofuran intermediate is then reacted with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the methoxybenzylidene moiety through a condensation reaction.
Esterification: The final step involves the esterification of the hydroxyl group on the benzofuran ring with benzyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzyl ester group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of benzofuran carboxylic acids or aldehydes.
Reduction: Formation of benzofuran alcohols.
Substitution: Formation of benzofuran derivatives with various substituents.
Mécanisme D'action
The mechanism by which (Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxybenzylidene moiety could play a role in binding to specific sites, while the benzofuran core might influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The core structure of the compound, known for its presence in various natural products and pharmaceuticals.
2-Methoxybenzaldehyde: A precursor in the synthesis, known for its use in fragrances and flavorings.
Benzyl Acetate: An ester commonly used in perfumery and as a solvent.
Uniqueness
What sets (Z)-benzyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate apart is the combination of these functional groups in a single molecule, providing a unique set of chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields.
Propriétés
IUPAC Name |
benzyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-28-21-10-6-5-9-18(21)13-23-25(27)20-12-11-19(14-22(20)31-23)29-16-24(26)30-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3/b23-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLNDZDKRXNZLQ-QRVIBDJDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
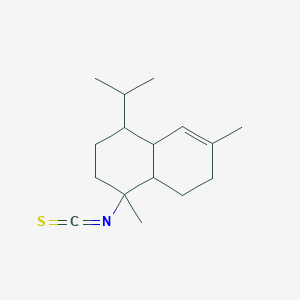
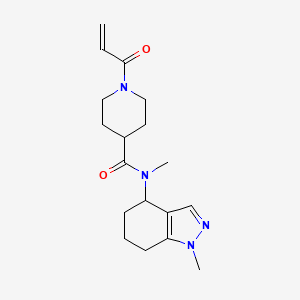
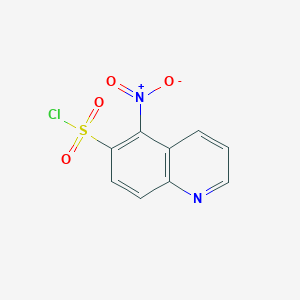
![Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B2595633.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2595634.png)
![N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B2595636.png)
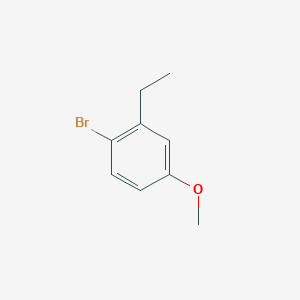
![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)
![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)
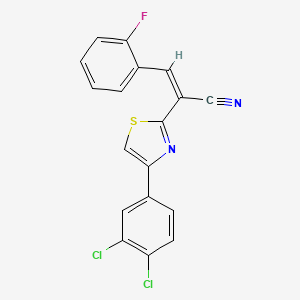
![1-[(4-chlorophenyl)methyl]-4,8-dimethyl-1,2-dihydroquinolin-2-one](/img/structure/B2595646.png)
![3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2595647.png)
![1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595648.png)
![2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2595650.png)
